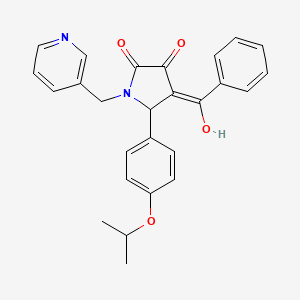![molecular formula C21H24N4O B2515731 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone CAS No. 1171016-08-2](/img/structure/B2515731.png)
2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and potential biological activities. Crystal structure studies, including Hirshfeld surface analysis and density functional theory (DFT) calculations, were conducted on novel oxadiazolyl-piperazine derivatives to identify reactive sites and analyze intermolecular interactions . The piperazine ring in these structures adopted a chair conformation, which is common for this type of heterocycle. The Hirshfeld surface analysis provided insights into the nature of intermolecular contacts, with H…H interactions contributing significantly to the crystal packing .
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives is influenced by the functional groups attached to the piperazine core. For example, the click cyclocondensation reaction described in the synthesis of a benzothiazolyl-piperazinyl-ethanone derivative involved a regioselective formation of a 1,2,3-triazole ring, facilitated by a copper catalyst and microwave irradiation . This highlights the importance of reaction conditions and catalysts in directing the outcome of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are often characterized using various spectroscopic techniques. Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to confirm the chemical structures of the synthesized compounds . These techniques provide information about the functional groups present, the molecular framework, and the mass of the compounds, which are essential for the identification and further application of these molecules in biological studies.
Case Studies and Biological Evaluation
The potential applications of synthesized compounds in biological systems are evaluated through various assays. The antidepressant and antianxiety activities of the synthesized piperazine derivatives were investigated using behavioral tests in mice, with some compounds showing significant activity . Antimicrobial studies were also conducted on imidazolyl-piperazine derivatives, with some compounds exhibiting excellent antibacterial and antifungal activities . These case studies demonstrate the relevance of chemical synthesis in the development of new therapeutic agents.
Applications De Recherche Scientifique
DNA Minor Groove Binder Analogues
The synthetic dye Hoechst 33258 and its analogues, such as 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone, are known to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds are used extensively in cell biology for DNA staining, flow cytometry, and analysis of plant chromosomes due to their ability to penetrate cells readily. Moreover, Hoechst analogues have found applications as radioprotectors and topoisomerase inhibitors, serving as a basis for rational drug design and molecular investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Development of Tuberculosis Treatments
Macozinone, a compound undergoing clinical studies for treating tuberculosis (TB), exemplifies the therapeutic potential of piperazine-benzothiazinone derivatives. It targets the decaprenylphosphoryl ribose oxidase DprE1 involved in the synthesis of essential arabinan polymers of the Mycobacterium tuberculosis cell wall. Early clinical studies of Macozinone have shown promising results, raising optimism for its development into efficient TB drug regimens (Makarov & Mikušová, 2020).
Antimicrobial and Anticancer Applications
Benzimidazole and its derivatives, including compounds with structures similar to this compound, have been explored for their broad spectrum of biological activities. These activities range from antimicrobial and anticancer effects to antiviral, anti-inflammatory, and anticonvulsant properties. The versatility and effectiveness of benzimidazole derivatives in medicinal chemistry underscore their potential in drug development and therapeutic applications (Vasuki et al., 2021).
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Propriétés
IUPAC Name |
2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-23-19-10-6-5-9-18(19)22-21(23)16-25-13-11-24(12-14-25)15-20(26)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSXIIFJPKMWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2515648.png)

![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2515653.png)




![4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2515659.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2515665.png)


